molecular formula C13H9F3N4O B10933655 2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10933655
M. Wt: 294.23 g/mol
InChI Key: BPTOZKONCGFEKV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Construction of the oxadiazole ring: This can be accomplished by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    2-(1-methyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chloro-substituted phenyl group instead of a trifluoromethyl group, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

Molecular Formula

C13H9F3N4O

Molecular Weight

294.23 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H9F3N4O/c1-20-7-9(6-17-20)12-19-18-11(21-12)8-3-2-4-10(5-8)13(14,15)16/h2-7H,1H3

InChI Key

BPTOZKONCGFEKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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